molecular formula C19H26ClNO3S B2356499 1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide CAS No. 1796946-46-7

1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide

Cat. No. B2356499
CAS RN: 1796946-46-7
M. Wt: 383.93
InChI Key: OUXZCYIINZJKTJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H26ClNO3S and its molecular weight is 383.93. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Methods : A study by Sakamoto et al. (1988) explored the synthesis of 1-methylsulfonyl-indoles, which are structurally related to the compound . They successfully synthesized these compounds with various functional groups in one step, providing insights into efficient synthesis methods for related compounds (Sakamoto et al., 1988).

  • Molecular Structure Analysis : Gowda et al. (2007) conducted a detailed analysis of the molecular structure of N-(2,3-Dichloro­phen­yl)methane­sulfonamide, a compound with similarities to the chemical of interest. This study highlighted the conformation of N-H bonds and bond parameters, which are crucial for understanding the behavior of similar compounds in biological systems (Gowda, Foro, & Fuess, 2007).

  • Enzyme Substrate Research : Research by Gunsalus et al. (1978) on Methanobacterium thermoautotrophicum explored the use of 2-(methylthio)ethanesulfonate analogues as substrates for methyl-coenzyme M reductase. Their work provides insights into the potential use of related methanesulfonamide compounds in enzymatic studies and reactions (Gunsalus, Romesser, & Wolfe, 1978).

  • Chemical Reactions and Properties : Upadhyaya et al. (1997) investigated the synthesis, NMR spectra, crystal structure, and ring openings of certain methanesulfonate compounds. This research provides valuable information on the chemical properties and reactions of methanesulfonate derivatives, which are structurally related to the compound of interest (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

  • Methane Mono-Oxygenase Studies : Colby et al. (1977) studied methane mono-oxygenase from Methylococcus capsulatus and its ability to oxygenate various hydrocarbons. This enzyme's interaction with methanesulfonamide derivatives may provide insights into potential biotechnological applications (Colby, Stirling, & Dalton, 1977).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-24-19(16-7-13-6-14(9-16)10-17(19)8-13)12-21-25(22,23)11-15-4-2-3-5-18(15)20/h2-5,13-14,16-17,21H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXZCYIINZJKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide

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